molecular formula C10H13FN2O B2475572 1-(5-Fluoropyridin-2-yl)piperidin-4-ol CAS No. 1247792-84-2

1-(5-Fluoropyridin-2-yl)piperidin-4-ol

Cat. No. B2475572
CAS RN: 1247792-84-2
M. Wt: 196.225
InChI Key: CDULRTBXVPTIQA-UHFFFAOYSA-N
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Description

“1-(5-Fluoropyridin-2-yl)piperidin-4-ol” is a chemical compound with the molecular formula C10H13FN2O . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs . The synthesis of piperidin-4-ol derivatives has been reported in the literature . They were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .


Molecular Structure Analysis

The molecular structure of “1-(5-Fluoropyridin-2-yl)piperidin-4-ol” includes a piperidine ring attached to a fluoropyridinyl group . The exact structure can be determined using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Specific methods of piperidine synthesis and functionalization have been reviewed in the literature .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 196.221 and a density of 1.3±0.1 g/cm3 . The boiling point is 343.7±42.0°C at 760 mmHg . The melting point was not available in the search results .

Scientific Research Applications

Fluorination and Receptor Affinity

1-(5-Fluoropyridin-2-yl)piperidin-4-ol is related to a class of compounds where fluorination has shown significance in medicinal chemistry. A study on fluorinated indoles and piperidines revealed that incorporating fluorine into these ligands could significantly impact their pharmacokinetic profiles. The fluorine addition was found to enhance the oral absorption of the compounds, although its effect on bioavailability varied (van Niel et al., 1999).

Synthesis and Chemical Properties

In a 2020 study, a protocol for cis-selective hydrogenation of fluoropyridines to yield various fluorinated piperidines was established. This method allows the selective reduction of fluoropyridines, demonstrating the importance of fluorinated piperidines in pharmaceutical and agrochemical research (Wagener et al., 2020).

Corrosion Inhibition

A 2016 study on piperidine derivatives, closely related to 1-(5-Fluoropyridin-2-yl)piperidin-4-ol, focused on their potential as corrosion inhibitors for iron. This research involved quantum chemical calculations and molecular dynamics simulations to investigate the adsorption and corrosion inhibition properties of these compounds (Kaya et al., 2016).

Radioligand Applications

Research in 2014 presented the synthesis of N-(4-[(18)F]-fluoropyridin-2-yl) derivatives as potential PET tracers for serotonin 5-HT(1A) receptors. This study underscores the application of fluorinated piperidines in the field of neuroimaging and neuropsychiatric disorder research (García et al., 2014).

Crystal Structure and Stability

A study from 2005 focused on the crystal structure and stability of a compound closely related to 1-(5-Fluoropyridin-2-yl)piperidin-4-ol. It emphasized the importance of understanding the solid and solution conformations of such compounds, which can have implications in their applications in various fields (Ribet et al., 2005).

Future Directions

Piperidine derivatives continue to be an area of interest in drug design due to their presence in a wide range of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .

properties

IUPAC Name

1-(5-fluoropyridin-2-yl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c11-8-1-2-10(12-7-8)13-5-3-9(14)4-6-13/h1-2,7,9,14H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDULRTBXVPTIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluoropyridin-2-yl)piperidin-4-ol

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